molecular formula C22H27N3O3 B244726 2-(2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

2-(2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

Cat. No. B244726
M. Wt: 381.5 g/mol
InChI Key: NSPSTBLQYWIRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.

Scientific Research Applications

2-(2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been studied for its potential applications in various scientific research fields. One of the main applications is in the field of neuroscience, where it has been found to act as a potent and selective antagonist of the serotonin 5-HT7 receptor. This receptor is involved in various physiological processes such as circadian rhythm regulation, mood regulation, and learning and memory. By blocking this receptor, this compound has the potential to modulate these processes and provide insights into the underlying mechanisms.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide involves its binding to the serotonin 5-HT7 receptor. This binding results in the inhibition of the receptor's downstream signaling pathways, leading to the modulation of various physiological processes. Additionally, this compound has been found to have some affinity for other serotonin receptors, such as 5-HT1A and 5-HT2A, which may contribute to its overall effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide have been studied extensively. In addition to its effects on the serotonin 5-HT7 receptor, this compound has been found to have some affinity for other receptors such as dopamine D2, adrenergic alpha-1, and histamine H1 receptors. These interactions may contribute to its overall effects on various physiological processes such as circadian rhythm regulation, mood regulation, and learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide in lab experiments is its high potency and selectivity for the serotonin 5-HT7 receptor. This allows for precise modulation of this receptor and the underlying physiological processes. Additionally, this compound has been found to have good solubility and stability, making it suitable for use in various experimental setups.
However, there are some limitations to using this compound in lab experiments. One of the main limitations is its potential off-target effects on other receptors, which may complicate the interpretation of the results. Additionally, the high potency of this compound may require careful dosing and monitoring to avoid potential toxicity.

Future Directions

There are several future directions for the study of 2-(2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide. One direction is to further elucidate its mechanisms of action and its effects on various physiological processes. This may involve studying its interactions with other receptors and signaling pathways.
Another direction is to explore its potential applications in various disease models. For example, this compound may have potential as a treatment for mood disorders such as depression and anxiety, as well as for circadian rhythm disorders such as jet lag and shift work disorder.
Finally, further optimization of the synthesis method and structural modifications of the compound may lead to the development of more potent and selective analogs for use in scientific research.

Synthesis Methods

The synthesis of 2-(2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide involves the reaction of 2-methylphenol with 4-(4-chlorobenzoyl)piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-(4-propanoylpiperazin-1-yl)aniline to yield the final product. This synthesis method has been optimized to yield high purity and yield of the compound.

properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C22H27N3O3/c1-3-22(27)25-14-12-24(13-15-25)19-10-8-18(9-11-19)23-21(26)16-28-20-7-5-4-6-17(20)2/h4-11H,3,12-16H2,1-2H3,(H,23,26)

InChI Key

NSPSTBLQYWIRAQ-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C

Origin of Product

United States

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